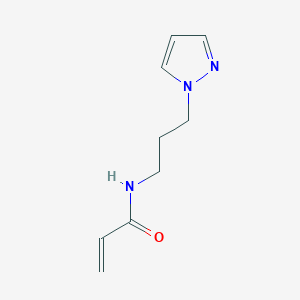

N-(3-(1H-Pyrazol-1-yl)propyl)acrylamide

Description

N-(3-(1H-Pyrazol-1-yl)propyl)acrylamide is an acrylamide derivative featuring a pyrazole ring linked via a three-carbon propyl chain to the acrylamide backbone. The pyrazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(3-pyrazol-1-ylpropyl)prop-2-enamide |

InChI |

InChI=1S/C9H13N3O/c1-2-9(13)10-5-3-7-12-8-4-6-11-12/h2,4,6,8H,1,3,5,7H2,(H,10,13) |

InChI Key |

SDDRYVHCRUXSFP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCCN1C=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine

The precursor amine is synthesized via nucleophilic substitution between pyrazole and 3-chloropropylamine. In a representative protocol, ω-chloro-N-propananilide derivatives react with pyrazole in dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, displacing chloride with the pyrazole nitrogen.

Key conditions :

-

Solvent: DMF

-

Base: K₂CO₃ (1 eq.)

-

Temperature: 80–100°C (reflux)

-

Reaction time: 12–24 hours

Purification involves column chromatography (silica gel, chloroform/methanol), with IR spectroscopy confirming NH stretches at 3279 cm⁻¹ and amide I/II bands at 1650/1533 cm⁻¹.

Acylation with Acryloyl Chloride

The amine intermediate is acylated using acryloyl chloride in the presence of triethylamine (TEA) to scavenge HCl. A modified protocol from pyrazole-acrylamide syntheses employs dichloromethane (DCM) as the solvent at 0–5°C to minimize polymerization.

Key conditions :

-

Solvent: DCM

-

Base: TEA (1.2 eq.)

-

Temperature: 0–5°C (ice bath)

-

Reaction time: 2–4 hours

¹³C NMR analysis reveals acrylamide carbonyl signals at ~165 ppm, while ¹H NMR shows vinyl protons as doublets at δ 5.6–6.3 ppm (J = 10–17 Hz).

Direct Acylation of Preformed Amine-Pyrazole Conjugates

One-Pot Synthesis via Coupling Reagents

A microwave-assisted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to couple acrylic acid with 3-(1H-pyrazol-1-yl)propan-1-amine. This bypasses the need for acryloyl chloride, enhancing safety.

Key conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Coupling agents: EDCI (1.5 eq.), DMAP (0.1 eq.)

-

Temperature: 25°C (microwave, 100 W)

-

Reaction time: 30 minutes

HRMS data typically show [M+H]⁺ peaks at m/z 208.144 (calculated for C₁₀H₁₄N₃O⁺).

Hydrazine-Mediated Cyclization and Acrylation

Pyrazole Ring Formation

Adapting methods from thiadiazole synthesis, 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one undergoes cyclization with hydrazine hydrate to form a pyrazoline intermediate. Subsequent oxidation yields the pyrazole core.

Key conditions :

Acrylation via Knoevenagel Condensation

The pyrazole-propylamine is treated with malonic acid and acrylic acid derivatives under Knoevenagel conditions, forming the acrylamide group.

Key conditions :

-

Solvent: Pyridine

-

Catalyst: Piperidine (0.1 eq.)

-

Temperature: 100°C

-

Reaction time: 8 hours

Alkylation of Acrylonitrile Followed by Hydrolysis

Alkylation with Pyrazole-Propylamine

Drawing from N-isopropyl acrylamide synthesis, acrylonitrile reacts with 3-(1H-pyrazol-1-yl)propan-1-amine in the presence of a radical inhibitor (e.g., hydroquinone).

Key conditions :

Hydrolysis to Acrylamide

The nitrile intermediate is hydrolyzed using sulfuric acid (H₂SO₄) at elevated temperatures.

Key conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic + Acylation | 50–65 | >95% | High selectivity | Multi-step, low atom economy |

| Direct Acylation | 70–75 | >98% | Rapid, avoids acryloyl chloride | Requires costly coupling agents |

| Hydrazine Cyclization | 55–60 | 90–95% | Scalable for bulk synthesis | Long reaction times, hazardous reagents |

| Alkylation-Hydrolysis | 40–50 | 85–90% | Simple nitrile handling | Low yield in alkylation step |

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the prop-2-enamide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives or amides.

Scientific Research Applications

N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The prop-2-enamide group can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

*Estimated based on structural analogs.

Key Findings and Insights

- Pyrazole vs. Imidazole : Pyrazole’s lower basicity may reduce pH sensitivity compared to imidazole derivatives but improve thermal stability in polymers .

- Thermoresponsive Polymers : While NIPAM remains the benchmark, pyrazole-containing acrylamides could offer tailored LCST ranges for niche applications .

Q & A

Q. Key Conditions

- Solvents : Ethanol, toluene, or dichloromethane.

- Temperature : Reflux (70–100°C) for 8–12 hours.

- Catalysts : No catalyst required, but bases like NaOH improve yield .

Q. Example Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole intermediate synthesis | Hydrazine hydrate + diketone (acidic conditions) | 75–85% | |

| Acrylamide coupling | Acryloyl chloride, NaOH, ethanol (reflux, 12 h) | 90–95% |

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Characterization Workflow

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the pyrazole ring (δ 7.5–8.5 ppm) and acrylamide backbone (δ 5.5–6.5 ppm for vinyl protons).

- ¹³C NMR : Confirms carbonyl (C=O) at ~165–170 ppm and pyrazole carbons .

Infrared Spectroscopy (IR) : Detects C=O stretching (1660–1680 cm⁻¹) and N-H bending (1540–1560 cm⁻¹) .

Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify purity .

Q. Advanced Methods

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability (e.g., decomposition above 140°C) .

- X-ray Crystallography : Resolves 3D structure but requires high-purity crystals .

How do reaction conditions (pH, temperature) influence the stability of this compound in aqueous solutions?

Q. Basic Stability Analysis

- pH Sensitivity : The compound hydrolyzes in strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to acrylamide bond cleavage. Neutral pH (6–8) is optimal for stability .

- Temperature : Degrades above 80°C; store at 4°C for long-term stability. Thermal decomposition products include propylamine and pyrazole derivatives .N-Isopropylacrylamide(N-异丙基丙烯酰胺)00:31

Q. Methodological Recommendations

- Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays.

- Monitor degradation via HPLC or UV-Vis spectroscopy at 220–240 nm .

What advanced strategies can resolve contradictions in reported bioactivity data for pyrazole-acrylamide derivatives?

Q. Advanced Data Reconciliation

Structure-Activity Relationship (SAR) Studies :

- Compare substituent effects (e.g., electron-withdrawing groups on pyrazole enhance anti-inflammatory activity) .

- Use molecular docking to predict interactions with targets (e.g., COX-2 enzyme).

Assay Standardization :

- Control variables like solvent (DMSO concentration ≤1%) and cell line (e.g., RAW 264.7 for inflammation studies).

- Validate bioactivity via orthogonal assays (e.g., ELISA for cytokine profiling) .

Case Study

Discrepancies in IC₅₀ values for COX-2 inhibition were resolved by normalizing data to protein content and using a reference inhibitor (e.g., celecoxib) .

How can computational methods predict the thermoresponsive behavior of polymers derived from this compound?

Q. Advanced Modeling Approaches

Molecular Dynamics (MD) Simulations :

- Simulate lower critical solution temperature (LCST) behavior by analyzing hydrogen bonding and hydrophobic interactions.

- Predict LCST shifts with varying polymer chain lengths (e.g., 30–50 monomer units) .

Density Functional Theory (DFT) :

- Calculate electron density maps to identify sites for functionalization (e.g., adding sulfonate groups to modulate LCST) .

Q. Experimental Validation

- Compare simulated LCST (e.g., 32°C) with experimental DSC data. Adjust force fields in MD simulations if deviations exceed ±2°C .

What are the methodological challenges in analyzing π-π interactions between pyrazole-acrylamide derivatives and biological targets?

Q. Advanced Interaction Analysis

Crystallographic Challenges :

- Poor diffraction quality due to flexible acrylamide chains. Use truncated analogs (e.g., methyl-substituted pyrazole) for co-crystallization .

Spectroscopic Techniques :

- Fluorescence Quenching : Monitor tryptophan residues in proteins to detect binding.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .

Case Study

A 2024 study resolved ambiguous π-π interaction data by combining NMR titration (to identify binding sites) and MD simulations (to model stacking geometries) .

How can researchers address discrepancies in thermal degradation profiles reported for similar acrylamide-pyrazole polymers?

Q. Advanced Data Contradiction Analysis

Controlled Degradation Studies :

- Use thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways.

- Identify degradation products via GC-MS (e.g., propylene gas at 200°C) .

Batch Variability Mitigation :

- Standardize polymerization conditions (e.g., initiator concentration, reaction time).

- Characterize molecular weight distribution via GPC to correlate with thermal stability .

Example Resolution

A 2023 study attributed conflicting TGA data to residual monomers in low-purity batches. Purification via size-exclusion chromatography eliminated discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.